Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a trifluoromethyl-substituted benzamido group at position 2 and a methyl ester at position 4. Its synthesis typically involves coupling reactions between benzothiazole precursors and activated carboxylic acid derivatives. For instance, methyl 2-aminobenzo[d]thiazole-6-carboxylate (a key intermediate) can be synthesized via bromination and cyclization of methyl 4-aminobenzoate with KSCN and bromine in acetic acid . Subsequent amidation with 3-(trifluoromethyl)benzoyl chloride introduces the trifluoromethylbenzamido moiety .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications. Its structural analogs are frequently explored as kinase inhibitors, antimicrobial agents, or fluorescent probes due to the benzothiazole core’s electronic versatility .
Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S/c1-25-15(24)10-5-6-12-13(8-10)26-16(21-12)22-14(23)9-3-2-4-11(7-9)17(18,19)20/h2-8H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMRZFBTVFUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylbenzamido group is then introduced via an amide coupling reaction, using reagents such as trifluoromethylbenzoic acid and a suitable amine. The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while reduction can produce reduced amido or ester groups. Substitution reactions can result in the formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate. The presence of the trifluoromethyl group enhances the compound's biological activity.
- Case Study : A series of synthesized thiazole derivatives exhibited significant growth inhibition against various cancer cell lines (e.g., MCF-7, HepG2). One derivative demonstrated an IC value of 5.71 µM, indicating potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against a range of pathogens.
- Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Methyl 2-(3-(trifluoromethyl)... | E. coli, S. aureus | 20 | Moderate |
| Methyl 2-(3-(trifluoromethyl)... | C. albicans | 15 | Strong |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial and fungal infections .
Pesticidal Activity
Thiazole derivatives have been explored for their potential as agrochemicals, particularly as pesticides. The structural features of this compound contribute to its effectiveness in pest control.
- Case Study : Research indicates that thiazole-based compounds exhibit strong insecticidal properties against common agricultural pests. For instance, one study reported a significant reduction in pest populations when treated with thiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural differences and functional implications of methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate compared to similar benzothiazole derivatives:
Key Differences and Implications
- Trifluoromethyl Placement : The target compound’s trifluoromethyl group on the benzamido moiety (vs. the benzothiazole core in ’s derivatives) may improve target specificity by altering electronic interactions with hydrophobic binding pockets .
- Ester vs. Carboxamide : The methyl ester at position 6 (compared to carboxamide in ) enhances hydrolytic stability, favoring oral bioavailability .
- Amino vs. Benzamido: The amino group in Compound A () allows facile derivatization but lacks the steric bulk and electron-withdrawing effects of the trifluoromethylbenzamido group, which could reduce binding affinity .
Pharmacological Potential
- Kinase Inhibition : The trifluoromethylbenzamido group in the target compound mimics ATP-binding motifs, a feature shared with patented N-(6-trifluoromethylbenzothiazole-2-yl) acetamides .
- Antimicrobial Activity : Sulfonamide-containing analogs () exhibit broader-spectrum activity but lower metabolic stability due to hydrolytically labile groups .
Biological Activity
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₆F₃N O₂S and features a trifluoromethyl group that enhances its lipophilicity and stability. This structural characteristic is crucial for its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The presence of the thiazole ring is linked to enhanced antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Research indicates that compounds with a trifluoromethyl substituent exhibit improved antibacterial efficacy compared to their non-substituted counterparts. The mechanism often involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 5.5 | |
| 2-Amino-6-(trifluoromethyl)benzothiazole | Lung Cancer | 3.4 |
Studies have shown that the incorporation of various functional groups can enhance the potency against specific cancer cell lines, indicating the importance of structural modifications in drug design.
Anti-inflammatory Properties
Emerging research suggests that this compound may exhibit anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
There is preliminary evidence suggesting potential neuroprotective activities, particularly in models of neurodegenerative diseases like Alzheimer's. These effects may be attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with an MIC value lower than that of standard antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 5 µM, suggesting a strong potential for development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
